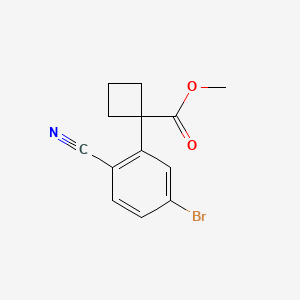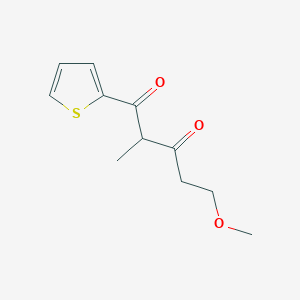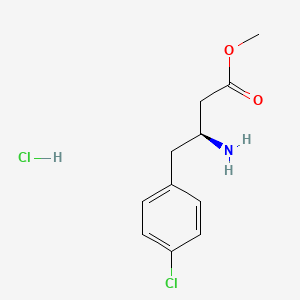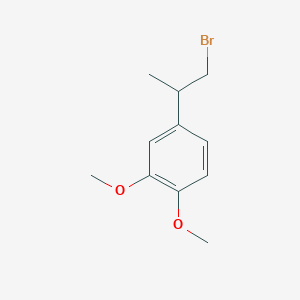
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a brominated derivative of dimethoxybenzene, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a dimethoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene typically involves the bromination of 1,2-dimethoxybenzene. One common method is the reaction of 1,2-dimethoxybenzene with 1-bromopropane in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or thiol (SH) groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(1-Hydroxypropan-2-yl)-1,2-dimethoxybenzene or 4-(1-Aminopropan-2-yl)-1,2-dimethoxybenzene.
Oxidation: Formation of 4-(1-Oxopropan-2-yl)-1,2-dimethoxybenzene.
Reduction: Formation of 4-(1-Propan-2-yl)-1,2-dimethoxybenzene.
Applications De Recherche Scientifique
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. Additionally, the compound’s dimethoxybenzene moiety can interact with biological macromolecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Bromopropan-2-yl)-1,1’-biphenyl
- 1-(1-Bromopropan-2-yl)-4-fluorobenzene
- 1-(1-Bromopropan-2-yl)-4-methoxybenzene
Uniqueness
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of two methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other brominated benzene derivatives.
Propriétés
Formule moléculaire |
C11H15BrO2 |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
4-(1-bromopropan-2-yl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7H2,1-3H3 |
Clé InChI |
PVIFSSKOVOTYNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


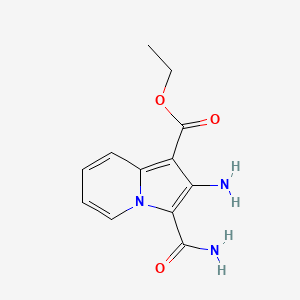
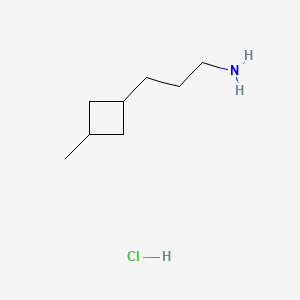
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
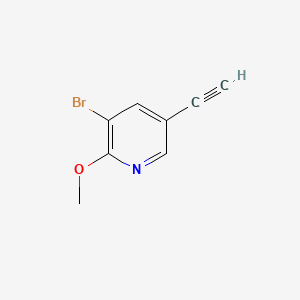
![4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B15301502.png)
![[2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)
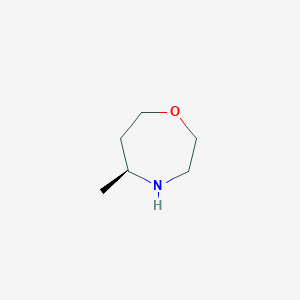
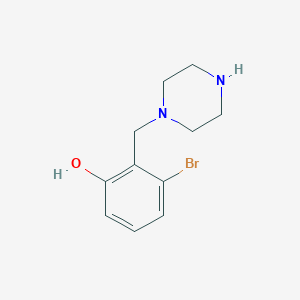
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)
